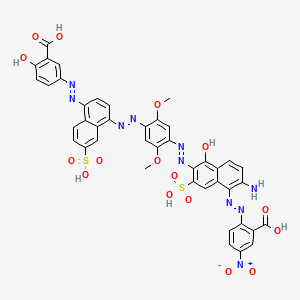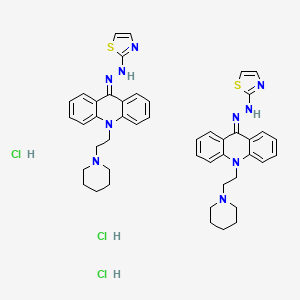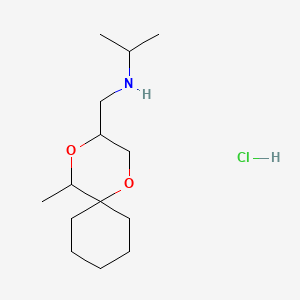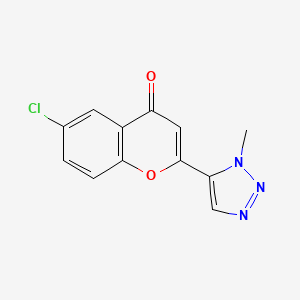
4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system with a chlorine atom at the 6th position and a 1-methyl-1H-1,2,3-triazol-5-yl group at the 2nd position. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol and an aldehyde or ketone.
Triazole Substitution: The 1-methyl-1H-1,2,3-triazol-5-yl group can be introduced through a click chemistry reaction, typically involving the reaction of an alkyne with an azide in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution may result in various substituted benzopyran derivatives.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s pharmacological properties make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the chlorine and triazole substitutions.
6-Chloro-4H-1-benzopyran-4-one: A derivative with only the chlorine substitution.
2-(1-Methyl-1H-1,2,3-triazol-5-yl)-4H-1-benzopyran-4-one: A derivative with only the triazole substitution.
Uniqueness
4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- is unique due to the combined presence of both the chlorine and triazole groups, which may confer distinct chemical and biological properties compared to its analogs. This combination can enhance its reactivity, stability, and potential therapeutic efficacy.
特性
CAS番号 |
119584-90-6 |
|---|---|
分子式 |
C12H8ClN3O2 |
分子量 |
261.66 g/mol |
IUPAC名 |
6-chloro-2-(3-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H8ClN3O2/c1-16-9(6-14-15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3 |
InChIキー |
ADTZHKRAIMPELY-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





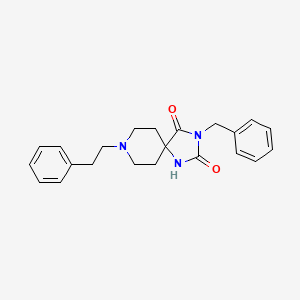

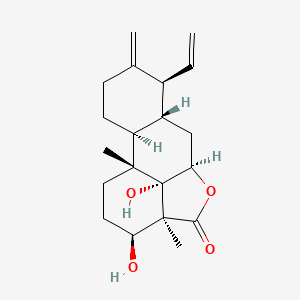


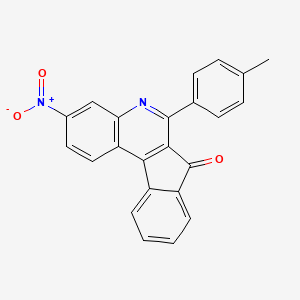
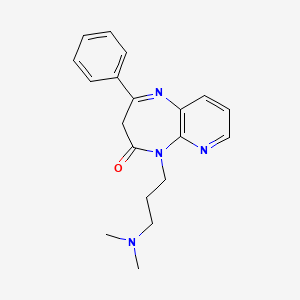
![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)
